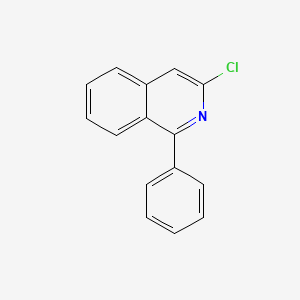

3-Chloro-1-phenylisoquinoline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-chloro-1-phenylisoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN/c16-14-10-12-8-4-5-9-13(12)15(17-14)11-6-2-1-3-7-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRDUNPETLXZLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C32)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444420 | |

| Record name | Isoquinoline, 3-chloro-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89721-07-3 | |

| Record name | Isoquinoline, 3-chloro-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 1 Phenylisoquinoline and Its Structural Analogues

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly using palladium and nickel, provides a powerful toolkit for the construction of the 1-phenylisoquinoline (B189431) framework. These methods are characterized by their high efficiency, functional group tolerance, and selectivity, enabling the targeted synthesis of complex molecules from readily available precursors.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium catalysts are widely employed for the formation of carbon-carbon bonds, and several named reactions are applicable to the synthesis of 3-chloro-1-phenylisoquinoline. These approaches typically involve the coupling of a halogenated isoquinoline (B145761) substrate with an organometallic phenyl reagent.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. For the synthesis of this compound, a dihalogenated isoquinoline, such as 1-iodo-3-chloroisoquinoline or 1-bromo-3-chloroisoquinoline, is a suitable starting material.

Research has shown that in Suzuki-Miyaura reactions of 1,3-dihalo-isoquinolines, the coupling selectively occurs at the C1 position. This regioselectivity is attributed to the greater reactivity of the C-X bond (where X is I or Br) at the C1 position towards oxidative addition to the palladium(0) catalyst compared to the C-Cl bond at the C3 position. The general reaction involves treating the dihalogenated isoquinoline with phenylboronic acid in the presence of a palladium catalyst and a base.

A typical reaction procedure would involve the conditions outlined in the table below.

| Parameter | Condition |

|---|---|

| Halogenated Isoquinoline | 1-Iodo-3-chloroisoquinoline |

| Coupling Partner | Phenylboronic acid |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Base | Na₂CO₃ or K₂CO₃ |

| Solvent | Toluene/Water or Dioxane/Water |

| Temperature | 80-100 °C |

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. This method is known for its high functional group tolerance and reactivity. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, a similar strategy to the Suzuki-Miyaura coupling can be employed, starting from a 1,3-dihalogenated isoquinoline.

In this approach, phenylzinc chloride would be reacted with a substrate like 1-iodo-3-chloroisoquinoline in the presence of a palladium catalyst, such as Pd(PPh₃)₄. The higher reactivity of the C-I bond compared to the C-Cl bond would again be expected to lead to selective coupling at the C1 position.

| Parameter | Condition |

|---|---|

| Halogenated Isoquinoline | 1-Iodo-3-chloroisoquinoline |

| Coupling Partner | Phenylzinc chloride |

| Catalyst | Pd(PPh₃)₄ or Pd(dba)₂/ligand |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Room temperature to 60 °C |

The mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, is generally understood to proceed through a catalytic cycle involving three key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (R-X), typically the more reactive C-I or C-Br bond at the C1 position of the isoquinoline ring. This step forms a Pd(II) intermediate.

Transmetalation: The organometallic coupling partner (e.g., phenylboronic acid in Suzuki coupling or phenylzinc chloride in Negishi coupling) transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. In the case of Suzuki coupling, a base is required to activate the organoboron reagent.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the product, this compound. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

The efficiency and selectivity of these reactions can be influenced by various factors, including the choice of catalyst, ligands, solvent, and base.

Nickel-Catalyzed Reactions

Nickel catalysts offer a cost-effective and often highly reactive alternative to palladium for cross-coupling reactions. They are particularly effective in activating less reactive C-Cl bonds and are widely used in Kumada-type couplings.

The Kumada coupling utilizes a Grignard reagent (R-MgX) as the organometallic nucleophile and a nickel or palladium catalyst to couple with an organic halide. organic-chemistry.orgwikipedia.org For the synthesis of 1-phenylisoquinoline analogues, a halogenated isoquinoline can be coupled with phenylmagnesium bromide.

Given the high reactivity of Grignard reagents, this method can be particularly effective. A nickel catalyst, often in conjunction with a phosphine (B1218219) ligand, is typically employed. The choice of reaction conditions is crucial to control the reactivity and prevent side reactions.

| Parameter | Condition |

|---|---|

| Halogenated Isoquinoline | 1-Chloroisoquinoline or 1-Bromoisoquinoline |

| Coupling Partner | Phenylmagnesium bromide |

| Catalyst | NiCl₂(dppp) or Ni(acac)₂ |

| Solvent | Tetrahydrofuran (THF) or Diethyl ether |

| Temperature | 0 °C to room temperature |

The mechanism of the nickel-catalyzed Kumada coupling is analogous to the palladium-catalyzed cycle, involving oxidative addition of the nickel(0) catalyst to the halo-isoquinoline, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the 1-phenylisoquinoline product and regenerate the nickel(0) catalyst. researchgate.net

Regioselectivity and Chemoselectivity in Nickel Catalysis

Nickel-catalyzed reactions have become powerful tools for constructing the isoquinoline core, offering cost-effective and efficient alternatives to palladium-based systems. A key challenge in the synthesis of polysubstituted isoquinolines is the control of regioselectivity—the preferential formation of one constitutional isomer over another. study.comslideshare.netrsc.org In the context of nickel-catalyzed annulation reactions, such as the coupling of 2-haloaldimines with alkynes, the regioselectivity is highly dependent on the electronic and steric properties of the reacting partners. researchgate.net

For instance, in the iminoannulation of unsymmetrical alkynes, the catalytic cycle often involves the formation of a nickelacycle intermediate. The regiochemical outcome is determined by which alkyne carbon atom inserts into the nickel-aryl bond. Generally, the reaction favors the formation of the isomer where the larger or more electron-donating group on the alkyne is positioned adjacent to the newly formed C-C bond, due to a combination of steric hindrance and electronic stabilization in the transition state.

Chemoselectivity, the selective reaction of one functional group in the presence of others, is also a critical consideration. study.comslideshare.net Nickel catalysts can be tuned through the choice of ligands to tolerate a wide array of functional groups, such as esters, ethers, and even some halides, on both the benzaldehyde (B42025) and alkyne precursors. This allows for the synthesis of complex, functionalized isoquinolines without the need for extensive protecting group strategies. Research has demonstrated that inexpensive and air-stable nickel precatalysts like Ni(dppe)Cl2 can be employed to achieve high yields and complete regioselectivity in the synthesis of 3,4-disubstituted isoquinolines at room temperature. researchgate.net

Table 1: Nickel-Catalyzed Annulation for Isoquinoline Synthesis This table is representative of typical findings in the field and is for illustrative purposes.

Direct Annulation and Cyclization Approaches

Synthesis via Polyphosphate Esters from Oxime Precursors

A classic yet effective method for constructing the isoquinoline scaffold is the Bischler-Napieralski reaction and its variants. One such approach involves the use of polyphosphate esters (PPE), such as ethyl polyphosphate, as mild Lewis acid reagents with high dehydrating power. researchgate.net This method facilitates the cyclization of suitably designed oxime precursors. researchgate.net

The synthesis typically begins with the formation of an oxime from a ketone precursor, such as a substituted 3,4-diphenylbut-3-en-2-one (B14165516) derivative. When this oxime is heated with PPE, it undergoes a Beckmann rearrangement, followed by an isomerization and a subsequent intramolecular electrophilic attack (a Bischler-Napieralski-type cyclization) onto the adjacent aromatic ring. researchgate.net The final step is an aromatization to yield the substituted isoquinoline. This cascade reaction provides a straightforward route to 1,3-disubstituted isoquinolines. For example, this method has been successfully used to prepare 1-methyl-3-phenylisoquinoline (B8776708) derivatives with yields ranging from 50% to 70%. researchgate.net The yield is notably influenced by the electronic nature and position of substituents on the phenyl rings of the starting oxime. researchgate.net

Intramolecular Cyclization Pathways

Intramolecular cyclization represents a broad class of reactions where a pre-existing acyclic molecule containing all the necessary atoms is induced to form a ring. researchgate.net For the synthesis of the this compound core, a common strategy involves the cyclization of an N-vinylbenzamide or a related intermediate.

In a typical pathway, a precursor like an N-(1-chloro-2-phenylvinyl)benzamide can be cyclized under the influence of a strong acid or a Lewis acid catalyst. The reaction proceeds via an electrophilic attack from the activated amide carbonyl group onto the electron-rich phenyl ring, followed by dehydration to form the aromatic isoquinoline system. The chloro and phenyl substituents are pre-installed on the vinyl fragment, ensuring their final positions at C3 and C1, respectively. Metal-free radical cyclization of vinyl isocyanides with alkanes has also been developed as a modern approach to prepare 1-alkylisoquinolines, highlighting the versatility of cyclization strategies. thieme.de

Functional Group Interconversion Strategies

Catalytic Dehalogenation of Polychlorinated Isoquinolines

Functional group interconversion on a pre-formed isoquinoline ring is a valuable strategy for accessing specific substitution patterns. Catalytic dehalogenation allows for the selective removal of halogen atoms from a polyhalogenated substrate. To synthesize this compound, one could envision starting with a precursor like 1,3-dichloro- or 3,4-dichloro-1-phenylisoquinoline.

Selective dehalogenation is often achieved using catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source. The selectivity of the reaction—which chlorine atom is removed—is dictated by its electronic environment and steric accessibility. Generally, chlorine atoms at positions more susceptible to nucleophilic attack or with higher electron density are more readily cleaved. By carefully controlling reaction conditions such as catalyst loading, hydrogen pressure, temperature, and the presence of a base (to neutralize the HCl byproduct), it is possible to achieve selective removal of one chlorine atom over another, providing a targeted route to the desired monochlorinated product.

Reduction of Aldehyde/Cyano Precursors

The introduction or modification of substituents at the C4 position of the isoquinoline ring is a common synthetic step. When the target is not the C4-functionalized molecule itself but a related derivative, reduction of an aldehyde or cyano group is employed.

For instance, 3-chloro-4-cyano-1-phenyl-isoquinoline can serve as a key intermediate. prepchem.com The cyano group can be partially reduced to an aldehyde using a hydride-donating reagent that is sufficiently mild to avoid over-reduction or reaction with the chloro-substituent. Diisobutylaluminum hydride (DIBAL-H) is highly effective for this transformation. The reaction is typically performed at low temperatures (e.g., -5 to 0 °C) in an inert solvent like toluene. Following the reduction, an acidic workup hydrolyzes the intermediate imine to afford 3-chloro-1-phenyl-isoquinoline-4-aldehyde. prepchem.com

This aldehyde can then be further reduced to a hydroxymethyl group. prepchem.com A common and efficient reagent for this reduction is sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol. This reaction is generally high-yielding and chemoselective, as NaBH₄ is not reactive enough to affect the chloro-substituent or the aromatic rings. This two-step reduction sequence provides a reliable pathway from a C4-cyano group to a C4-hydroxymethyl group on the this compound scaffold. prepchem.comprepchem.com

Table 2: Reduction of C4-Substituents on the this compound Core

Chemo- and Regioselective Considerations in Synthesis

The synthesis of a specifically substituted isoquinoline like this compound necessitates a nuanced approach to direct the formation of the desired isomer over other potential products. Chemo- and regioselectivity are paramount in these synthetic routes, ensuring that the correct atoms are bonded at the desired positions.

Control of Substitution Patterns

Achieving the 1,3-disubstituted pattern of this compound requires synthetic strategies that can selectively introduce the phenyl group at the C1 position and the chloro group at the C3 position. Several classical and modern synthetic methods for isoquinolines, such as the Bischler-Napieralski, Pictet-Spengler, and various transition-metal-catalyzed reactions, can be adapted for this purpose, with the choice of starting materials and reaction conditions being critical for regiochemical control.

For instance, in a Bischler-Napieralski-type synthesis, the substitution pattern of the starting β-phenethylamine derivative and the acylating agent will dictate the final substitution of the isoquinoline ring. To obtain a 1-phenyl substituted isoquinoline, a derivative of 2,2-diphenylethylamine (B1585070) could be envisioned as a precursor. Subsequent cyclization and aromatization would place the phenyl group at the C1 position. The introduction of the chloro group at the C3 position often requires a separate step, such as the treatment of an intermediate isoquinolinone with a chlorinating agent like phosphorus oxychloride (POCl₃). The regioselectivity of this chlorination step is crucial and can be influenced by the electronic properties of the isoquinoline ring.

Palladium-catalyzed methodologies, such as the Larock indole (B1671886) synthesis, have been extended to the synthesis of isoquinolines. These methods often involve the annulation of an alkyne with a substituted aromatic precursor. The regioselectivity of the alkyne insertion can be controlled by the nature of the substituents on both the alkyne and the aromatic partner, as well as the catalytic system employed. For the synthesis of this compound, a potential strategy could involve the coupling of a suitably substituted 2-halobenzaldehyde or its imine derivative with a phenyl- and chloro-substituted alkyne, although controlling the regiochemistry of such a reaction can be challenging.

A key challenge is to prevent the formation of other isomers, such as 1-chloro-3-phenylisoquinoline (B8700255) or other substitution patterns on the isoquinoline core. The inherent electronic and steric factors of the reacting molecules play a significant role, but these can be modulated through the strategic use of directing groups and optimized reaction conditions.

| Synthetic Strategy | Key Precursors | Regiochemical Outcome | Challenges |

| Bischler-Napieralski Reaction | Substituted β-phenethylamine and acylating agent | Phenyl group at C1 from the phenethylamine (B48288) backbone. Chloro group at C3 via subsequent functionalization of an isoquinolinone intermediate. | Multi-step process; regioselectivity of the final chlorination step. |

| Palladium-Catalyzed Annulation | Substituted 2-halobenzaldehyde/imine and a disubstituted alkyne | Potential for direct formation of the 1,3-disubstituted pattern. | Control of regioselectivity during the annulation step. |

Influence of Protecting Groups and Ligands on Selectivity

The judicious use of protecting groups and ligands is a powerful tool for controlling the chemo- and regioselectivity in the synthesis of complex molecules like this compound.

Protecting Groups: In multi-step syntheses, protecting groups can be employed to mask reactive functional groups and prevent undesired side reactions. For example, in a synthesis starting from a substituted aniline, a protecting group on the nitrogen atom can influence the cyclization step by altering the steric and electronic environment. The choice of the protecting group can direct the cyclization to a specific position on the aromatic ring, thereby controlling the regiochemical outcome. After the desired core structure is formed, the protecting group can be removed to allow for further functionalization.

Ligands: In transition-metal-catalyzed reactions, ligands play a pivotal role in determining the reactivity and selectivity of the catalyst. The steric and electronic properties of the ligand coordinated to the metal center can influence the regioselectivity of bond formation. For instance, in a palladium-catalyzed cross-coupling reaction to form the C1-phenyl bond, the choice of phosphine ligand can significantly impact the efficiency and selectivity of the reaction. Bulky or electron-rich ligands can favor a specific coordination geometry around the palladium center, leading to the preferential formation of the desired product.

The development of chiral ligands has also enabled enantioselective syntheses of isoquinoline derivatives, although this is less critical for the synthesis of the achiral this compound, the principles of ligand-controlled selectivity remain highly relevant. The fine-tuning of the ligand structure allows chemists to steer the reaction towards the desired regioisomer with high precision.

| Factor | Influence on Selectivity | Example Application in this compound Synthesis |

| Protecting Groups | - Alters steric and electronic environment.- Directs cyclization to a specific position.- Prevents side reactions at other functional groups. | A bulky protecting group on a nitrogen-containing precursor could sterically hinder reaction at an adjacent position, favoring cyclization at a more remote site to establish the isoquinoline core. |

| Ligands | - Modifies the steric and electronic properties of the metal catalyst.- Controls the regioselectivity of bond formation in cross-coupling and annulation reactions.- Can enhance reaction rates and yields. | In a palladium-catalyzed synthesis, a sterically demanding phosphine ligand could favor the oxidative addition step at a less hindered position of an aromatic precursor, leading to the desired regiochemistry. |

Reactivity and Transformational Chemistry of 3 Chloro 1 Phenylisoquinoline

Reactivity of the Chloro Substituent

The chlorine atom at the C3 position of the isoquinoline (B145761) ring is a key site for chemical modification. Its reactivity is primarily governed by its ability to act as a leaving group in nucleophilic substitution reactions and to participate in metal-catalyzed cross-coupling processes.

The chloro group at the 3-position of the isoquinoline nucleus can be displaced by a variety of nucleophiles. These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism or, more commonly, are facilitated by transition metal catalysts, such as palladium complexes. nobelprize.orglibretexts.org Palladium-catalyzed cross-coupling reactions, in particular, have become a staple for forming new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. libretexts.orgwikipedia.org

For instance, palladium-catalyzed amination reactions (Buchwald-Hartwig amination) allow for the coupling of 3-chloro-1-phenylisoquinoline with a diverse range of primary and secondary amines. These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base to furnish the corresponding 3-amino-1-phenylisoquinoline derivatives. Similarly, coupling with alcohols or thiols can provide 3-alkoxy- or 3-alkylthio-1-phenylisoquinolines, respectively.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product | Nucleophile Type | Typical Conditions | Yield (%) |

|---|---|---|---|---|

| Aniline | 3-(Phenylamino)-1-phenylisoquinoline | Amine | Pd2(dba)3, Xantphos, Cs2CO3, Toluene, 110 °C | 85-95 |

| Morpholine | 3-(Morpholino)-1-phenylisoquinoline | Amine | Pd(OAc)2, BINAP, NaOt-Bu, Toluene, 100 °C | 80-90 |

| Sodium methoxide | 3-Methoxy-1-phenylisoquinoline | Alkoxide | CuI, 1,10-Phenanthroline, Cs2CO3, Methanol, 80 °C | 70-85 |

| Sodium thiophenoxide | 3-(Phenylthio)-1-phenylisoquinoline | Thiolate | Pd(PPh3)4, K3PO4, Dioxane, 90 °C | 75-90 |

The conversion of the C-Cl bond to other carbon-halogen bonds (C-Br, C-I) is a valuable transformation, as it modifies the reactivity of the substrate for subsequent reactions, such as metal-catalyzed cross-couplings where the reactivity order is generally I > Br > Cl. science.gov These halogen exchange reactions, often referred to as aromatic Finkelstein reactions, are typically mediated by metal catalysts. nih.govwikipedia.org

Nickel complexes have been shown to be effective catalysts for converting aryl chlorides to aryl iodides or bromides. nih.gov For this compound, treatment with sodium iodide in the presence of a nickel(II) catalyst and a suitable ligand can afford 3-iodo-1-phenylisoquinoline. Similarly, using a bromide source like copper(I) bromide can yield 3-bromo-1-phenylisoquinoline. These reactions often require high temperatures and polar aprotic solvents like DMF or NMP.

Table 2: Halogen Exchange Reactions

| Halogen Source | Product | Catalyst System | Solvent | Temperature (°C) |

|---|---|---|---|---|

| NaI | 3-Iodo-1-phenylisoquinoline | NiBr2, Tributylphosphine | HMPA | 140 |

| CuBr | 3-Bromo-1-phenylisoquinoline | Pd(OAc)2, Josiphos | Toluene | 110 |

| KI | 3-Iodo-1-phenylisoquinoline | CuI, N,N'-Dimethylethylenediamine | Dioxane | 110 |

Functionalization of the Isoquinoline Core

Beyond the modification of the chloro substituent, the aromatic core of this compound offers several avenues for further functionalization.

Electrophilic aromatic substitution (SEAr) reactions introduce functional groups onto the aromatic rings. wikipedia.orgdalalinstitute.com In the isoquinoline ring system, electrophilic attack generally occurs on the benzene (B151609) ring portion (the "homocyclic" ring) rather than the pyridine (B92270) ring portion (the "heterocyclic" ring), which is deactivated by the electron-withdrawing nitrogen atom. The preferred positions for substitution are C5 and C8. google.com

For this compound, nitration with a mixture of nitric and sulfuric acid is expected to yield a mixture of 5-nitro and 8-nitro derivatives. rushim.ruaiche.org The precise ratio of these isomers can be influenced by reaction conditions. The phenyl group at C1 is generally not susceptible to further electrophilic substitution under these conditions unless harsher conditions are employed.

Directed ortho metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.org It involves the deprotonation of a C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. organic-chemistry.orgscribd.com The resulting organometallic species can then be trapped by various electrophiles.

In this compound, the isoquinoline nitrogen atom can act as a DMG, directing lithiation to the C8 position. Treatment with a strong base like lithium diisopropylamide (LDA) or n-butyllithium at low temperatures, followed by quenching with an electrophile such as an aldehyde, carbon dioxide, or an alkyl halide, can introduce a new substituent specifically at the C8 position.

The C4 position of the isoquinoline ring is another site amenable to functionalization, often through modern cross-coupling techniques. Palladium-catalyzed C-H activation/functionalization reactions can be employed to directly introduce new groups at this position.

Alternatively, a two-step sequence involving initial halogenation at the C4 position followed by a cross-coupling reaction is a common strategy. For example, Sonogashira coupling of a C4-halo-1-phenylisoquinoline with a terminal alkyne can be used to install an alkynyl group at the C4 position. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is catalyzed by a combination of a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.org This approach provides access to a variety of C4-functionalized 1-phenylisoquinolines, which are valuable synthetic intermediates.

Table 3: C4-Position Functionalization via Sonogashira Coupling

| Starting Material | Terminal Alkyne | Alkyne Type | Product | Typical Conditions |

|---|---|---|---|---|

| 4-Bromo-3-chloro-1-phenylisoquinoline | Phenylacetylene | Aromatic | 3-Chloro-4-(phenylethynyl)-1-phenylisoquinoline | Pd(PPh3)2Cl2, CuI, Et3N, THF, 60 °C |

| 4-Bromo-3-chloro-1-phenylisoquinoline | 1-Hexyne | Aliphatic | 3-Chloro-4-(hex-1-yn-1-yl)-1-phenylisoquinoline | Pd(PPh3)2Cl2, CuI, Et3N, THF, 60 °C |

| 4-Bromo-3-chloro-1-phenylisoquinoline | Trimethylsilylacetylene | Aliphatic | 3-Chloro-1-phenyl-4-((trimethylsilyl)ethynyl)isoquinoline | Pd(PPh3)2Cl2, CuI, Et3N, THF, 60 °C |

Side-Chain Functionalization (e.g., at C4)

Reactivity of the Phenyl Substituent

The phenyl ring at the C-1 position offers another site for chemical modification, primarily through electrophilic aromatic substitution and ortho-metalation strategies.

Electrophilic aromatic substitution reactions on the phenyl ring of this compound allow for the introduction of various substituents. uci.edumasterorganicchemistry.comyoutube.com The position of substitution (ortho, meta, or para) is directed by the existing isoquinoline moiety and any other substituents on the phenyl ring. These reactions typically involve the generation of an electrophile that is then attacked by the electron-rich aromatic ring. uci.edulibretexts.org The reaction proceeds through a cationic intermediate known as an arenium ion or sigma complex. libretexts.org

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (Cl, Br).

Nitration: Introduction of a nitro group (-NO2).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation: Introduction of an alkyl group.

Friedel-Crafts Acylation: Introduction of an acyl group.

The specific conditions and regioselectivity of these reactions on the 1-phenyl group of this compound would depend on the reaction conditions and the electronic nature of the isoquinoline core.

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings at the position ortho to a directing metalation group (DMG). organic-chemistry.orgwikipedia.org The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position to form an aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then react with various electrophiles to introduce a wide range of substituents with high regioselectivity. organic-chemistry.orgwikipedia.org

In the context of this compound, if the phenyl ring were to contain a suitable DMG, this strategy could be employed for its selective functionalization. The nitrogen atom of the isoquinoline ring itself can also influence the acidity of nearby protons and potentially direct metalation.

| Strategy | Description | Key Features |

| Electrophilic Aromatic Substitution | Introduction of an electrophile to the phenyl ring. | Governed by electronic effects of substituents. uci.edumasterorganicchemistry.comyoutube.com |

| Directed Ortho-Metalation | Functionalization at the position ortho to a directing group via an organolithium intermediate. | High regioselectivity. organic-chemistry.orgwikipedia.org |

Mechanistic Studies of this compound Transformations

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

The elucidation of reaction pathways for transformations of this compound often involves a combination of experimental and computational methods. For nucleophilic aromatic substitution at the C-3 position, the reaction can proceed through different mechanisms depending on the reaction conditions and the nature of the nucleophile. One common pathway is the SNAr (addition-elimination) mechanism, which involves the formation of a resonance-stabilized anionic intermediate called a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups on the aromatic ring can stabilize this intermediate and facilitate the reaction. libretexts.org

In the case of ortho-metalation, the mechanism involves the coordination of the organolithium reagent to the directing group, which increases the kinetic acidity of the ortho protons, leading to selective deprotonation. baranlab.org

Transition State Analysis

The transition state is a critical, fleeting molecular configuration along a reaction coordinate that represents the highest potential energy point. Its analysis provides profound insights into the reaction mechanism, kinetics, and the factors governing product formation. While specific computational or experimental transition state analyses for reactions involving this compound are not extensively documented in the reviewed literature, a comprehensive understanding can be extrapolated from established mechanisms of analogous reactions involving substituted isoquinolines and other aryl chlorides.

The primary modes of reactivity for this compound involve the cleavage of the C-Cl bond at the 3-position. This can be achieved through various pathways, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The transition states for these processes are expected to differ significantly in their geometry, energy, and the nature of the participating orbitals.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution at the C-3 position of the isoquinoline ring is a plausible reaction pathway. The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence involving a high-energy intermediate known as a Meisenheimer complex. However, recent studies on other aromatic systems suggest that some SNAr reactions may proceed through a concerted mechanism.

In the context of this compound, the transition state for the formation of the Meisenheimer-like intermediate would involve the attack of a nucleophile on the electron-deficient C-3 carbon. The isoquinoline nitrogen atom plays a crucial role in stabilizing the negative charge that develops on the aromatic ring through resonance.

Table 1: Postulated Transition State Characteristics for SNAr at the C-3 Position

| Feature | Description |

| Geometry | The C-3 carbon transitions from a trigonal planar (sp²) to a tetrahedral-like (sp³) geometry as the nucleophile approaches. |

| Charge Distribution | A significant build-up of negative charge is expected on the isoquinoline ring system, delocalized particularly onto the nitrogen atom and the phenyl group at the 1-position. |

| Key Interactions | The primary interaction is the formation of a new bond between the nucleophile and the C-3 carbon. The stability of the transition state is influenced by the electron-withdrawing nature of the isoquinoline nitrogen and the nature of the solvent. |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming new carbon-carbon bonds at the C-3 position of this compound. The catalytic cycle of these reactions involves a series of well-defined steps, each with its own characteristic transition state: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: This is often the rate-determining step. It involves the insertion of the palladium(0) catalyst into the C-Cl bond of this compound. The transition state for this step is thought to involve a three-centered arrangement of palladium, the C-3 carbon, and the chlorine atom.

Transmetalation: In this step, the organic group from the organometallic reagent (e.g., an organoboron compound in the Suzuki-Miyaura reaction) is transferred to the palladium(II) center, displacing the chloride ion. The transition state for transmetalation is complex and can be influenced by the nature of the ligands on the palladium, the base, and the solvent.

Reductive Elimination: This is the final step, where the two organic groups on the palladium(II) center couple and are eliminated to form the final product, regenerating the palladium(0) catalyst. The transition state involves the simultaneous breaking of the two Pd-C bonds and the formation of the new C-C bond.

Table 2: Anticipated Transition State Features for a Suzuki-Miyaura Coupling Reaction

| Step | Transition State Characteristics | Activation Energy (Qualitative) |

| Oxidative Addition | Three-centered [Pd-C-Cl] geometry. Elongation of the C-Cl bond and formation of new Pd-C and Pd-Cl bonds. | Generally high, often rate-determining. |

| Transmetalation | Can involve a bridged intermediate with the base. Requires the approach of the organoboron species to the palladium center. | Variable, can be rate-determining. |

| Reductive Elimination | Concerted process with the two organic ligands approaching each other on the palladium center. | Typically lower than oxidative addition. |

Computational studies on similar aryl halide substrates in Suzuki-Miyaura reactions have provided insights into the energetics of these transition states. nih.govresearchgate.net The activation energy for the oxidative addition step is generally the highest, making it the slowest step in the catalytic cycle. nih.gov The specific energies for this compound would require dedicated theoretical calculations.

Advanced Spectroscopic and Crystallographic Characterization of 3 Chloro 1 Phenylisoquinoline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, stereochemistry, and dynamics of chemical compounds in solution.

Elucidation of Complex Spin Systems and Stereochemistry

The aromatic regions of the ¹H NMR spectra of 1-phenylisoquinoline (B189431) derivatives often exhibit complex spin-spin coupling patterns due to the interactions between protons on the isoquinoline (B145761) core and the pendant phenyl ring. For instance, in a study of 1-phenyl-1,2,3,4-tetrahydroisoquinolines, a dramatic upfield chemical shift of the ArH8 proton was observed, which was indicative of specific stereochemical arrangements. The analysis of coupling constants and the application of two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for assigning these complex multiplets and determining the relative spatial orientation of the substituents.

Table 1: Representative ¹H NMR Chemical Shift Data for a Substituted Phenylisoquinoline Derivative

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) |

| H-4 | 7.85 | d | 8.5 |

| H-5 | 8.10 | d | 8.0 |

| H-6 | 7.65 | t | 7.5 |

| H-7 | 7.50 | t | 7.5 |

| H-8 | 8.30 | d | 8.5 |

| Phenyl-H | 7.30-7.50 | m | - |

Note: This is a representative table based on general knowledge of similar structures and does not represent experimentally verified data for 3-Chloro-1-phenylisoquinoline.

Dynamic NMR for Conformational Analysis

Dynamic NMR (DNMR) spectroscopy is a specialized NMR technique used to study the rates and mechanisms of dynamic processes, such as conformational changes. By analyzing the changes in NMR spectra as a function of temperature, it is possible to determine the energy barriers associated with bond rotations and ring inversions.

For derivatives of 1-phenylisoquinoline, rotation around the single bond connecting the phenyl group to the isoquinoline core can be restricted, leading to the existence of different conformers. DNMR studies can provide quantitative information about the rotational barriers and the relative populations of these conformers. Such studies have been instrumental in understanding the conformational preferences of various hindered biaryl systems. While specific DNMR studies on this compound were not found, the principles of this technique are broadly applicable to understanding its potential conformational isomers.

Mass Spectrometry Techniques

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the unambiguous determination of a compound's elemental composition. This is achieved by distinguishing between ions with very similar nominal masses but different exact masses due to the mass defect of their constituent atoms.

For a compound like this compound (C₁₅H₁₀ClN), the theoretical exact mass can be calculated with high precision. Experimental HRMS data that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. While specific HRMS data for this compound is not available in the provided search results, the technique is routinely used in the characterization of novel heterocyclic compounds.

Table 2: Theoretical Exact Mass for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |

| C₁₅H₁₀³⁵ClN | [M+H]⁺ | 240.0574 |

| C₁₅H₁₀³⁷ClN | [M+H]⁺ | 242.0545 |

Fragmentation Pattern Analysis for Structural Information

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of this fragmentation pattern provides valuable information about the compound's structure.

For this compound, characteristic fragmentation pathways would be expected. These could include the loss of a chlorine radical (Cl•), a hydrogen cyanide molecule (HCN) from the isoquinoline ring, or fragmentation of the phenyl ring. The presence of the chlorine atom would also result in a characteristic isotopic pattern for chlorine-containing fragments (approximately a 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes). While a detailed fragmentation analysis for this specific compound is not documented in the available literature, the general principles of mass spectral fragmentation of aromatic and heterocyclic compounds are well-established.

X-ray Crystallography

The crystal structure of another related compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine, has also been elucidated, providing valuable data on bond lengths and angles within a chloro-substituted quinoline (B57606) system. eurjchem.com

Table 3: Selected Crystallographic Data for a 1-(2-chloroquinolin-3-yl) Derivative eurjchem.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.2253(10) |

| b (Å) | 5.7720(10) |

| c (Å) | 17.105(2) |

| β (°) | 95.338(10) |

| Volume (ų) | 710.26(18) |

| Z | 2 |

This data, while not for the target compound, illustrates the level of detail that can be obtained from X-ray crystallographic studies of related chloro-substituted aza-aromatic compounds.

Single-Crystal X-ray Diffraction for Definitive Structural Assignment

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govmdpi.com This technique provides unequivocal proof of a molecule's constitution, configuration, and conformation. Although a complete crystallographic analysis for this compound is not publicly documented, data from analogous chloro-substituted quinoline and isoquinoline derivatives illustrate the detailed structural information that can be obtained.

For instance, the analysis of a related compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine, reveals a monoclinic crystal system with the space group P2₁. eurjchem.com The precise determination of unit cell parameters, bond lengths, and bond angles from SCXRD allows for the unambiguous confirmation of the molecular structure. eurjchem.com Such studies are crucial for confirming the outcomes of synthetic routes and understanding the steric and electronic effects of substituents on the heterocyclic framework. eurjchem.comnih.govnih.gov

A hypothetical data table for a derivative, based on published findings for similar structures, is presented below to illustrate the type of information generated. eurjchem.com

Interactive Table 1: Representative Crystallographic Data for a Chloro-Substituted Quinoline Derivative. eurjchem.com

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₇H₁₂ClFN₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.2253(10) |

| b (Å) | 5.7720(10) |

| c (Å) | 17.105(2) |

| β (°) | 95.338(10) |

| Volume (ų) | 710.26(18) |

| Z (molecules/unit cell) | 2 |

This data is for 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine and serves as an example of typical crystallographic parameters. eurjchem.com

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is a powerful tool for identifying functional groups and probing molecular structure. psgcas.ac.in By analyzing the vibrational modes of a molecule, characteristic frequencies can be assigned to specific bonds and functional groups. nih.gov

For this compound, the spectra would be dominated by vibrations from the isoquinoline core and the phenyl substituent. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed alongside experimental data to achieve a more precise assignment of vibrational modes. psgcas.ac.innih.govmaterialsciencejournal.org

Key expected vibrational modes for this compound would include:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region. materialsciencejournal.org

Aromatic C=C Stretching: Multiple bands are expected in the 1600-1450 cm⁻¹ range, characteristic of the phenyl and isoquinoline rings. materialsciencejournal.org

C=N Stretching: A characteristic vibration for the imine bond within the isoquinoline ring system.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to appear as a strong band in the 800-600 cm⁻¹ region. For example, in 1-chloroethylbenzene, this mode is assigned at 617 cm⁻¹ (IR) and 619 cm⁻¹ (Raman). materialsciencejournal.org

Out-of-Plane C-H Bending: These vibrations in the 900-675 cm⁻¹ region are often characteristic of the substitution pattern on the aromatic rings.

Interactive Table 2: Expected Vibrational Frequencies for Key Functional Groups in this compound.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aromatic C=C Ring Stretch | 1600 - 1450 | IR, Raman |

| C-Cl Stretch | 800 - 600 | IR, Raman (Strong in IR) |

This table is based on typical frequency ranges for the specified functional groups found in related aromatic and heterocyclic compounds. psgcas.ac.inmaterialsciencejournal.org

Theoretical and Computational Investigations

Quantum Chemical Calculations (DFT, TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone methods in the computational study of organic molecules. DFT is used to determine the ground-state electronic properties, while TD-DFT is employed for simulating excited-state phenomena, such as UV-Vis absorption spectra. mdpi.com These methods offer a balance between computational cost and accuracy, making them suitable for molecules of this size. nih.gov

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable, more reactive, and considered "softer". nih.gov In substituted quinolines and isoquinolines, the distribution of HOMO and LUMO orbitals is typically spread across the aromatic ring system. For instance, in related chlorinated tetrahydroisoquinoline derivatives, the HOMO has been observed to be localized around the chlorinated regions, indicating these are strong electron-donor sites, while the LUMO is centered on the isoquinoline (B145761) ring system. researchgate.net

DFT calculations, often using the B3LYP functional with a basis set like 6-311+G(d,p), are employed to compute these orbital energies. nih.govscirp.org The energies of HOMO, LUMO, and the resulting energy gap are fundamental in understanding the intramolecular charge transfer that can occur within the molecule. scirp.org

Table 1: Key Electronic Properties from DFT Calculations

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. Higher energy means it is a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. Lower energy means it is a better electron acceptor. |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | Reflects chemical reactivity and stability. A smaller gap implies higher reactivity. |

Note: Specific energy values for 3-Chloro-1-phenylisoquinoline are not available in the cited literature. The table provides a conceptual framework.

Computational methods are invaluable for predicting how and where a molecule will react. The Fukui function, derived from DFT, is a powerful tool for identifying the most electrophilic and nucleophilic sites within a molecule. wikipedia.org It quantifies the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.org

There are three main types of Fukui functions:

f+(r): Predicts sites for nucleophilic attack (where an electron is added).

f-(r): Predicts sites for electrophilic attack (where an electron is removed).

f0(r): Predicts sites for radical attack. faccts.de

For the isoquinoline core, studies have shown that the Fukui function can successfully predict the regioselectivity of electrophilic aromatic substitution reactions. researchgate.net Calculations on protonated isoquinoline indicate that the C5 and C8 positions are highly susceptible to electrophilic attack, which aligns with experimental observations. researchgate.net The presence of the chloro and phenyl substituents on the this compound framework would modulate this reactivity, and specific calculations would be needed to determine their precise influence on the reactive sites.

Theoretical calculations can simulate spectroscopic data, which is crucial for structural confirmation and interpretation of experimental results.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is widely used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.com By calculating the energies of vertical electronic transitions from the ground state to various excited states, one can simulate the absorption wavelengths (λmax). arxiv.orgrsc.org For aromatic systems like isoquinolines, the observed absorption bands typically arise from π → π* transitions within the conjugated system. rsc.org The choice of functional, such as B3LYP or CAM-B3LYP, and the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM) are important for achieving good agreement between theoretical and experimental spectra. mdpi.comnih.gov

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another key application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, which are then converted into chemical shifts (δ) relative to a standard (e.g., TMS). nih.govnih.gov Accurate prediction of ¹H and ¹³C NMR spectra requires careful consideration of the molecular geometry and can be sensitive to the choice of DFT functional and basis set. nih.govmdpi.com Such calculations aid in the assignment of complex spectra and can help distinguish between different isomers. mdpi.com

Table 2: Computational Methods for Spectroscopic Simulation

| Spectroscopy | Computational Method | Information Obtained |

|---|---|---|

| UV-Vis | TD-DFT (e.g., with B3LYP functional) | Absorption wavelengths (λmax), oscillator strengths, nature of electronic transitions (e.g., π → π*). |

| NMR | DFT with GIAO method | Isotropic shielding constants, which are converted to chemical shifts (ppm) for ¹H, ¹³C, etc. |

Mechanistic Pathway Modeling

Beyond static properties, computational chemistry allows for the exploration of reaction dynamics, providing detailed insights into how chemical transformations occur.

By mapping the potential energy surface (PES) of a reaction, computational chemists can elucidate the step-by-step mechanism of a chemical transformation. nih.gov This involves identifying all relevant stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is a first-order saddle point on the PES, representing the energy maximum along the reaction coordinate. smu.edu

Locating the structure of a transition state is crucial for understanding the reaction pathway. Various algorithms are used to find these structures, and their identity is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. smu.edu Following the Intrinsic Reaction Coordinate (IRC) path from a transition state confirms that it connects the intended reactants and products. colab.ws These methods are applied to understand synthetic routes, such as the Bischler-Napieralski or Pictet-Spengler reactions used to form the isoquinoline core, by modeling the bond-forming and bond-breaking processes. researchgate.netresearchgate.net

Once all stationary points along a reaction pathway are optimized, an energy profile can be constructed. This profile plots the relative energies of reactants, intermediates, transition states, and products. The height of the energy barrier at each transition state corresponds to the activation energy (ΔG‡) of that step.

The step with the highest activation energy in the entire reaction sequence is known as the rate-limiting or rate-determining step. smu.edu Identifying this step is fundamental to understanding and optimizing reaction conditions. For complex, multi-step reactions, computational analysis provides a detailed view of the entire energy landscape, revealing which steps are energetically demanding and which intermediates might be observable. rsc.org While specific energy profiles for reactions involving this compound are not detailed in the available literature, these computational strategies provide the framework for such investigations.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional arrangement of this compound, particularly the rotational freedom around the single bond connecting the phenyl and isoquinoline rings, is crucial for its interactions with biological targets. Computational chemistry provides powerful tools to investigate the conformational landscape and dynamic behavior of this molecule.

Conformational Analysis

Conformational analysis of this compound focuses on identifying the most stable spatial arrangements (conformers) and the energy barriers between them. The key degree of freedom in this molecule is the torsion or dihedral angle defined by the C(2)-C(1)-C(1')-C(2') atoms, which describes the rotation of the phenyl ring relative to the isoquinoline core.

Due to steric hindrance between the hydrogen atoms on the phenyl ring and the isoquinoline moiety, a planar conformation is generally energetically unfavorable for 1-phenylisoquinoline (B189431) derivatives. Theoretical calculations and experimental data from X-ray crystallography of analogous compounds consistently show a non-planar, twisted arrangement to be the most stable.

For instance, studies on similar 1-phenyl-substituted isoquinoline and tetrahydroisoquinoline derivatives have reported a range of dihedral angles, indicating a general preference for a twisted conformation. In the case of 3-phenylisoquinolin-1(2H)-one, a dihedral angle of 39.44° has been observed. doaj.org Furthermore, a computational study on a 1-phenyl-1,2,3,4-tetrahydroisoquinoline (B142631) derivative identified energy minima at torsion angles of approximately 60° and 240°, reinforcing the notion of a non-planar ground state. psu.edu It is therefore highly probable that this compound also adopts a twisted conformation to minimize steric strain.

A potential energy surface (PES) scan, where the energy of the molecule is calculated at various fixed values of the key dihedral angle while allowing other geometrical parameters to relax, can provide a detailed understanding of the conformational preferences. Such a scan for this compound would likely reveal two energy minima corresponding to the symmetrically equivalent twisted conformations, separated by rotational energy barriers.

| Compound | Dihedral Angle (°) | Method |

|---|---|---|

| 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline | 11.42 | X-ray Crystallography |

| 3-Phenyl-1-[2-(3-phenylisoquinolin-1-yl)diselanyl]isoquinoline | 14.92 | X-ray Crystallography |

| 3-Phenylisoquinolin-1(2H)-one | 39.44 | X-ray Crystallography |

| 1-(4-Iodo-3-phenylisoquinolin-1-yl)pyrrolidine-2,5-dione | 55.92 | X-ray Crystallography |

| N-methyl-6-chloro-7-hydroxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline | ~60 and ~240 | Molecular Mechanics |

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulation data for this compound is not extensively available in the current literature, the principles of this computational technique can provide insight into the likely dynamic behavior of the molecule. MD simulations model the movement of atoms and molecules over time, offering a view of the conformational flexibility and intermolecular interactions in a simulated environment, such as in a solvent or interacting with a biological macromolecule.

For a molecule like this compound, an MD simulation would typically show the phenyl and isoquinoline rings fluctuating around their equilibrium twisted conformation. Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the atomic positions of the molecule over the course of the simulation from a reference structure. A stable RMSD value over time suggests that the molecule has reached a stable conformational state.

Root Mean Square Fluctuation (RMSF): RMSF quantifies the fluctuation of individual atoms or groups of atoms around their average positions. For this compound, a higher RMSF for the atoms of the phenyl ring compared to the more rigid isoquinoline core would be expected, reflecting the rotational flexibility around the connecting single bond.

Molecular dynamics simulations of halogenated quinoline (B57606) derivatives have been employed to understand their stability and interactions within biological systems. nih.gov Such simulations for this compound could elucidate how the chloro-substituent influences the conformational dynamics and potential interactions with target proteins. The presence of the halogen atom can affect the electronic properties and non-covalent interactions, such as halogen bonding, which can be crucial for molecular recognition. mdpi.commdpi.comnih.gov

Applications in Catalysis and Materials Science

Ligand Design in Transition Metal Catalysis

The nitrogen atom in the isoquinoline (B145761) ring system possesses a lone pair of electrons, making it an effective coordination site for transition metals. amerigoscientific.com This property is fundamental to its application in catalysis, where it can be incorporated into larger molecules known as ligands that modify the behavior of metal catalysts.

Chiral Ligands for Asymmetric Synthesis

The development of chiral ligands is crucial for asymmetric synthesis, a field focused on creating specific stereoisomers of chiral molecules. While direct applications of 3-Chloro-1-phenylisoquinoline in commercially available chiral ligands are not widely documented, its structure serves as a valuable scaffold. The phenyl and chloro substituents offer sites for further chemical modification, allowing for the introduction of chiral centers. The design of such ligands is a complex process that often involves creating a rigid and sterically defined environment around the metal center to control the stereochemical outcome of a reaction. nih.govrsc.org The principles of asymmetric catalysis often rely on ligands that can create a chiral pocket around the metal, influencing the approach of reactants and favoring the formation of one enantiomer over the other. nih.govdigitellinc.com

Isoquinoline-based Ligands in Cross-Coupling Reactions (e.g., Pd, Ni, Ir)

Isoquinoline derivatives are utilized as ligands in various transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. ijpsjournal.comwikipedia.org These reactions, often catalyzed by palladium (Pd), nickel (Ni), or iridium (Ir), are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. mdpi.comnih.gov

The this compound molecule itself can be a substrate in cross-coupling reactions, where the chlorine atom can be replaced by other functional groups through reactions like the Suzuki or Stille couplings. chim.itnih.gov This reactivity allows for the synthesis of a wide array of substituted 1-phenylisoquinoline (B189431) derivatives. These derivatives can then be employed as ligands, where the isoquinoline nitrogen and potentially other donor atoms in the introduced substituent coordinate to the metal center. nih.gov

| Cross-Coupling Reaction | Typical Catalyst | Bond Formed | Relevance to Isoquinolines |

| Suzuki-Miyaura Coupling | Palladium (Pd) | C-C | Functionalization of chloro-substituted isoquinolines. nih.govresearchgate.netmdpi.com |

| Stille Coupling | Palladium (Pd) | C-C | Synthesis of complex isoquinoline derivatives. nih.gov |

| Heck Coupling | Palladium (Pd) | C-C | Modification of isoquinoline scaffolds. nih.gov |

| Kumada Coupling | Nickel (Ni) or Palladium (Pd) | C-C | Arylation of isoquinoline systems. nih.gov |

| Sonogashira Coupling | Palladium (Pd) / Copper (Cu) | C-C (alkyne) | Introduction of alkynyl groups to the isoquinoline core. wikipedia.org |

Components in Advanced Materials

The photophysical properties of isoquinoline derivatives have led to their exploration in the field of advanced materials, particularly in applications requiring luminescence. amerigoscientific.com

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

The 1-phenylisoquinoline core is a well-established building block for phosphorescent emitters used in OLEDs. researchgate.netresearchgate.net These materials are crucial for the emissive layer of an OLED, where electrical energy is converted into light.

Iridium Complexes with Phenylisoquinoline Ligands

Iridium(III) complexes are among the most successful phosphorescent emitters due to their high quantum efficiencies. mdpi.com Tris(1-phenylisoquinolinato-C2,N)iridium(III) (Ir(piq)3) is a well-known red-emitting complex. researchgate.net The 1-phenylisoquinoline ligand in these complexes coordinates to the iridium center through the nitrogen of the isoquinoline and a carbon atom of the phenyl ring, forming a stable cyclometalated structure.

The introduction of substituents onto the 1-phenylisoquinoline ligand can significantly alter the photophysical properties of the resulting iridium complex. researchgate.net For instance, modifications can shift the emission wavelength, improve quantum yield, and enhance the operational stability of the OLED device. scholarsportal.infomdpi.comrsc.org While specific data for iridium complexes directly incorporating the this compound ligand is not extensively detailed in readily available literature, the principles of ligand design suggest that the chloro group could serve as a handle for further functionalization or could influence the electronic properties of the complex.

The performance of OLEDs based on iridium complexes with substituted 1-phenylisoquinoline ligands can be quite impressive. For example, a device based on tris[1-(4-fluoro-5-methylphenyl)isoquinolinato-C2,N]iridium(III) has demonstrated a high external quantum efficiency of 15.5%. researchgate.net This highlights the potential for achieving high-performance OLEDs through the careful design of phenylisoquinoline-based ligands.

| Iridium Complex Ligand | Emission Color | Maximum Emission Peak (nm) | Quantum Yield | External Quantum Efficiency (EQE) of Device |

| 1-phenylisoquinoline (piq) | Red | 598-635 | 0.17-0.32 | Not specified |

| 1-(4-fluoro-5-methylphenyl)isoquinoline | Red | Not specified | Higher than Ir(piq)3 | 15.5% |

This table is based on data for substituted 1-phenylisoquinoline ligands and illustrates the impact of substitution on the performance of iridium complexes in OLEDs. researchgate.net

Photophysical Properties and Emission Tuning

While detailed photophysical studies specifically on this compound are not extensively documented in publicly available literature, the broader class of 1-phenylisoquinoline derivatives has been a significant focus of research, particularly in the development of phosphorescent materials for organic light-emitting diodes (OLEDs). The emission properties of metal complexes, especially those of iridium(III), containing substituted 1-phenylisoquinoline ligands can be finely tuned.

Research on iridium(III) complexes with 1-phenylisoquinoline-4-carbonitrile ligands has demonstrated that the introduction of different functional groups on the 1-phenylisoquinoline moiety can significantly alter the emission spectra. For instance, the incorporation of electron-donating groups like tert-butyl and dimethyl groups tends to cause a red-shift in the emission, pushing it towards the near-infrared (NIR) region. nih.gov Conversely, the presence of an electron-withdrawing cyano group can lead to a blue-shift in the emission spectrum. nih.gov

These shifts are attributed to the influence of the substituents on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the complex. nih.gov Electron-donating groups primarily raise the HOMO energy level, while electron-withdrawing groups can lower both the HOMO and LUMO levels. nih.gov This principle of emission tuning through ligand modification is fundamental in designing materials with specific light-emitting properties for various optoelectronic applications.

The photophysical properties of iridium complexes containing 1-phenylisoquinoline ligands, such as [Ir(piq)₂(dmb)]⁺, have been shown to be advantageous for photosensitizer applications. These complexes can exhibit strong absorption in the visible region and possess long-lived excited states, with lifetimes that can be significantly longer than those of typical ruthenium-based photosensitizers. acs.org The emission spectra of such complexes often display vibrational structure, indicating a mix of ligand-centered and charge-transfer excited states. acs.org

| Complex Type | Substituent Effect | Impact on Emission Spectrum |

| Iridium(III) with 1-phenylisoquinoline-4-carbonitrile | Electron-donating (e.g., tert-butyl, dimethyl) | Red-shift |

| Iridium(III) with 1-phenylisoquinoline-4-carbonitrile | Electron-withdrawing (e.g., cyano) | Blue-shift |

Potential in Conductive and Optical Materials

The isoquinoline nucleus, particularly when functionalized, is a key component in a variety of organic materials with interesting optical and electronic properties. The 1-phenylisoquinoline scaffold has been successfully incorporated into iridium(III) complexes that function as efficient emitters in OLEDs. nih.govpolyu.edu.hk These materials are crucial for the development of energy-efficient displays and lighting. The role of the 1-phenylisoquinoline ligand in these complexes is to facilitate phosphorescence, a property that allows for higher quantum efficiencies in OLED devices. rsc.org

The development of conductive polymers is another area where aromatic and heteroaromatic compounds play a crucial role. cmu.edunih.gov While there is no direct research demonstrating the use of this compound as a monomer for conductive polymers, its structure possesses features that could potentially be exploited for this purpose. The presence of the chloro substituent offers a reactive site for polymerization reactions, such as cross-coupling, which are common methods for synthesizing conjugated polymers. cmu.edu The phenyl and isoquinoline rings contribute to the π-conjugated system, which is essential for electrical conductivity in organic materials. researchgate.net

Precursors for Polymeric Materials

The synthesis of advanced polymeric materials often relies on bifunctional or polyfunctional monomers that can undergo polymerization to form long-chain molecules with specific properties. While the direct polymerization of this compound has not been reported, its chemical structure suggests its potential as a precursor for certain types of polymers.

For instance, the chloro group at the 3-position could potentially be used as a leaving group in nucleophilic substitution polymerization reactions. Furthermore, the aromatic rings of the isoquinoline and phenyl groups could be suitable for electrophilic substitution reactions, allowing for the incorporation of this moiety into a polymer backbone. The synthesis of polyimides, a class of high-performance polymers known for their thermal stability, often involves the reaction of diamines with dianhydrides. While not a traditional monomer for this class, the functional handles on this compound could theoretically be modified to create a monomer suitable for incorporation into such polymer systems.

Synthetic Intermediates for Non-Medicinal Target Compounds

This compound serves as a versatile intermediate in the synthesis of more complex molecules that are not intended for medicinal applications. The reactivity of the chlorine atom at the 3-position allows for its displacement by various nucleophiles, making it a valuable starting material for creating a range of substituted isoquinoline derivatives.

An example of its utility is in the synthesis of 3-chloro-4-hydroxymethyl-1-phenyl-isoquinoline. This transformation is achieved through the reduction of the corresponding 4-aldehyde derivative, for which this compound can be a precursor. prepchem.com Such derivatives can be further elaborated into more complex structures for various chemical applications.

The chloro-substituted aromatic core of this compound also makes it a potential building block in the synthesis of azo dyes. The synthesis of azo dyes often involves the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound. nih.govnih.govresearchgate.net While not a direct precursor in the traditional sense, the chloro-phenyl moiety is a common feature in dye chemistry, and the isoquinoline scaffold can be functionalized to participate in such coupling reactions.

The broader utility of chloro-substituted heterocycles as synthetic intermediates is well-established in fields such as agrochemicals, though specific examples starting from this compound are not prominent in the literature. Nevertheless, the chemical reactivity of this compound makes it a plausible candidate for the synthesis of novel, non-medicinal target compounds through further chemical transformations.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of isoquinoline (B145761) derivatives has traditionally relied on well-established but often harsh methods that may involve toxic reagents and significant waste production. researchgate.net The future of synthesizing 3-Chloro-1-phenylisoquinoline and its derivatives is geared towards the principles of green chemistry, emphasizing atom economy, energy efficiency, and environmental benignity. researchgate.netnih.gov

Key future directions include:

Photoredox Catalysis: Visible-light-mediated photoredox catalysis presents a sustainable method for forging complex bonds under ambient conditions. This strategy could be employed to develop novel pathways for the synthesis or functionalization of the 1-phenylisoquinoline (B189431) skeleton, minimizing the need for high temperatures and strong chemical oxidants.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction times and improve yields for the synthesis of heterocyclic compounds. researchgate.net Applying this technology to the construction of the this compound framework could lead to rapid, scalable, and energy-efficient synthetic protocols.

Use of Greener Solvents: A significant push in sustainable chemistry involves replacing hazardous organic solvents with more environmentally friendly alternatives. Research into performing synthetic steps in water or bio-based solvents would represent a major advance in the green synthesis of this compound class. rsc.org

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches

| Feature | Traditional Methods (e.g., Bischler-Napieralski) | Future Sustainable Methods |

|---|---|---|

| Starting Materials | Often require multi-step preparation and pre-functionalization | Utilize simple, readily available precursors |

| Catalysts | May use stoichiometric strong acids or harsh reagents | Employ catalytic amounts of transition metals (e.g., Pd, Ru) or photocatalysts nih.gov |

| Reaction Conditions | High temperatures, harsh pH | Milder conditions, potentially room temperature mdpi.com |

| Solvents | Often rely on toxic and volatile organic solvents | Focus on green solvents like water or minimal solvent use rsc.org |

| Byproducts/Waste | Can generate significant chemical waste | Designed for high atom economy and minimal waste generation |

Exploration of Underutilized Reactivity Modes

The reactivity of this compound is largely dictated by the electronic properties of the isoquinoline core and the nature of the carbon-chlorine bond at the C-3 position. While some transformations are established, significant potential exists for exploring less common reaction pathways.

The isoquinoline nucleus exhibits distinct reactivity in its two fused rings. Electrophilic substitution reactions tend to occur on the benzene (B151609) ring, primarily at the 5 and 8 positions, while nucleophilic substitution is favored on the pyridine (B92270) ring at the 1 and 3 positions. youtube.com The C-Cl bond at the C-3 position is analogous to that in chlorobenzene, possessing partial double-bond character due to resonance, which makes it relatively unreactive toward simple nucleophilic substitution. allen.in

Future research can exploit this chemical behavior in several ways:

Selective Cross-Coupling Reactions: The C-3 chloro group is a prime handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings. wikipedia.orgnih.gov A key area of future research involves the development of highly selective and ligand-tuned catalyst systems to couple a wide array of nucleophiles at this position. This would enable the creation of diverse libraries of 1,3-disubstituted isoquinolines.

Differential Reactivity: In di- or poly-halogenated isoquinolines, the varying reactivity of C-X bonds can be exploited for sequential, site-selective functionalization. For instance, in 1,3-dichloroisoquinoline, the C-1 position is more reactive to Suzuki coupling, allowing for the synthesis of 1-aryl-3-chloroisoquinolines. The remaining C-3 chloro group can then be targeted in a subsequent, different coupling reaction, providing a powerful strategy for building molecular complexity.

Photoinduced C-Cl Bond Activation: Beyond traditional thermal methods, the activation of the strong C-Cl bond using visible light photocatalysis is an emerging area. nih.gov Developing methods to activate the C-3 chloro group via photoredox or energy transfer catalysis could unlock novel reaction pathways that are inaccessible under thermal conditions.

Integration of Computational and Experimental Methodologies

The synergy between computational chemistry and experimental synthesis is a cornerstone of modern chemical research. For this compound, this integration offers a path to rationally design new molecules and reactions with greater precision and understanding.

Computational Approaches:

Density Functional Theory (DFT): DFT has become a powerful tool for investigating the properties of heterocyclic molecules. researchgate.netnih.gov It can be used to predict a wide range of molecular properties, including optimized geometries, bond lengths, vibrational frequencies (IR spectra), and electronic structures. researchgate.netchemrxiv.org

Reactivity Indices: Calculations of frontier molecular orbitals (HOMO-LUMO) and Fukui functions can predict the most likely sites for electrophilic and nucleophilic attack, guiding experimental efforts in functionalization reactions. nih.govresearchgate.net

Mechanism Elucidation: Computational modeling can be used to map out reaction pathways, calculate activation energies, and elucidate the mechanisms of complex catalytic cycles, such as those in C-H activation or cross-coupling reactions.